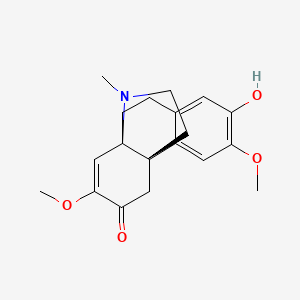
7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Demethoxycephatonine is a naturally occurring isoquinoline alkaloid derived from the rhizome of Sinomenium acutum (Menispermaceae). This compound has garnered attention in scientific research due to its potential biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: 8-Demethoxycephatonine can be synthesized through various organic synthesis methods, including the modification of related alkaloids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of 8-Demethoxycephatonine typically involves extraction from natural sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
化学反応の分析
Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Demethoxycephatonine.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anti-osteoclastogenic properties.
Industry: Potential use in the development of new pharmaceuticals and natural products.
作用機序
The mechanism by which 8-Demethoxycephatonine exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclastogenesis, suggesting its role in bone metabolism regulation.
類似化合物との比較
Salutaridine
Dauricumine
Cheilanthifoline
Dauriporphine
This comprehensive overview highlights the significance of 8-Demethoxycephatonine in scientific research and its potential applications across various fields
特性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(1S)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19?/m0/s1 |
InChIキー |
AGDDESLMCZYSBZ-OYKVQYDMSA-N |
異性体SMILES |
CN1CC[C@@]23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
正規SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
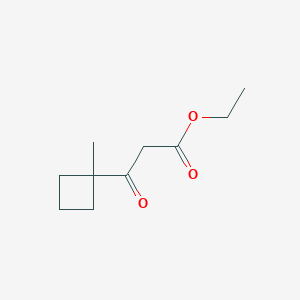


![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
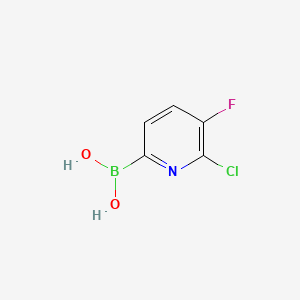


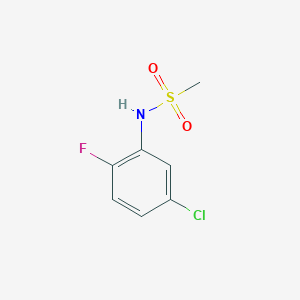
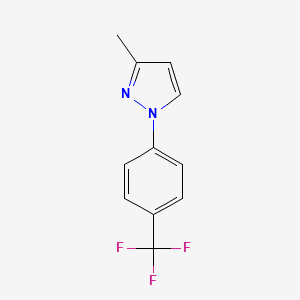
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
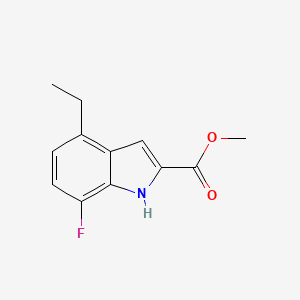
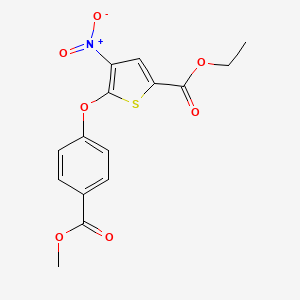
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
